molecular formula C5H9N3O B8288214 1-Ethoxymethyl-1,2,3-triazole

1-Ethoxymethyl-1,2,3-triazole

Cat. No. B8288214
M. Wt: 127.14 g/mol
InChI Key: ITURUAULUCKQJS-UHFFFAOYSA-N
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Patent
US06376526B1

Procedure details

Chloromethyl ethyl ether (125 g, 1.32 mole) was added dropwise over 1.5 hours to an ice-cooled, stirred suspension of 1,2,3-triazole (91.4 g, 1.32 mole) and anhydrous potassium carbonate (183 g, 1.32 mole) in acetone (1.5 l). The mixture was then allowed to warm to room temperature and stirred for a further 18 hours. The solvent was evaporated under reduced pressure, the residue dissolved in water (1 l) and the aqueous solution extracted with dichloromethane (3×300 ml). The combined extracts were washed with saturated brine (3×300 ml), dried (Na2SO4) and evaporated under reduced pressure to furnish a pale yellow oil.
Quantity
125 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
91.4 g
Type
reactant
Reaction Step Two
Quantity
183 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4]Cl)[CH3:2].[NH:6]1[CH:10]=[CH:9][N:8]=[N:7]1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:1]([O:3][CH2:4][N:6]1[CH:10]=[CH:9][N:8]=[N:7]1)[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
C(C)OCCl
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
91.4 g
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
183 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.5 L
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
stirred for a further 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water (1 l)
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution extracted with dichloromethane (3×300 ml)
WASH
Type
WASH
Details
The combined extracts were washed with saturated brine (3×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to furnish a pale yellow oil

Outcomes

Product
Name
Type
Smiles
C(C)OCN1N=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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